molecular formula C16H16FNO B5285881 N-(3-fluoro-4-methylphenyl)-2-(2-methylphenyl)acetamide

N-(3-fluoro-4-methylphenyl)-2-(2-methylphenyl)acetamide

Cat. No.: B5285881
M. Wt: 257.30 g/mol
InChI Key: RYCXAJQUHWAMPO-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-2-(2-methylphenyl)acetamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a fluoro group and two methyl groups attached to a phenyl ring, along with an acetamide functional group

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-(2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO/c1-11-5-3-4-6-13(11)9-16(19)18-14-8-7-12(2)15(17)10-14/h3-8,10H,9H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYCXAJQUHWAMPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC2=CC=CC=C2C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-4-methylphenyl)-2-(2-methylphenyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-fluoro-4-methylaniline and 2-methylphenylacetic acid.

    Amidation Reaction: The key step in the synthesis is the amidation reaction, where 3-fluoro-4-methylaniline reacts with 2-methylphenylacetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature. The reaction mixture is stirred for several hours until the formation of the desired amide is complete.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-4-methylphenyl)-2-(2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The fluoro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenylacetamides.

Scientific Research Applications

N-(3-fluoro-4-methylphenyl)-2-(2-methylphenyl)acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methylphenyl)-2-(2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-methylphenyl)-2-(2-methylphenyl)acetamide
  • N-(3-bromo-4-methylphenyl)-2-(2-methylphenyl)acetamide
  • N-(3-fluoro-4-ethylphenyl)-2-(2-methylphenyl)acetamide

Uniqueness

N-(3-fluoro-4-methylphenyl)-2-(2-methylphenyl)acetamide is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The combination of the fluoro and methyl groups on the phenyl ring provides distinct steric and electronic properties that differentiate it from other similar compounds.

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